molecular formula C28H38O11 B1252989 Ajugapantin A

Ajugapantin A

カタログ番号: B1252989
分子量: 550.6 g/mol
InChIキー: KBIJVGBQDPMKKO-BAOLRMIKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ajugapantin A is a neo-clerodane diterpenoid isolated from Ajuga species, notably Ajuga pantantha and Ajuga decumbens . Structurally, it is characterized as a derivative of ajugamarin C1, featuring a 1,12-diacetylated clerodane backbone (molecular formula C₃₄H₄₈O₁₁) . Its physical properties include a melting point of 273–274°C and solubility in polar organic solvents such as methanol and chloroform .

For instance, it inhibits Epstein-Barr virus early antigen (EBV-EA) activation, suggesting chemopreventive properties against viral-associated cancers . However, its cytotoxicity toward cancer cell lines (e.g., A2780 ovarian cancer cells) is relatively weak compared to other clerodanes .

特性

分子式

C28H38O11

分子量

550.6 g/mol

IUPAC名

[(1R,4R,4aR,5S,7R,8S,8aR)-1,5-diacetyloxy-8-[(2S)-2-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate

InChI

InChI=1S/C28H38O11/c1-15-9-23(39-19(5)32)28(14-35-16(2)29)25(21(37-17(3)30)7-8-27(28)13-36-27)26(15,6)11-22(38-18(4)31)20-10-24(33)34-12-20/h10,15,21-23,25H,7-9,11-14H2,1-6H3/t15-,21-,22+,23+,25-,26+,27+,28-/m1/s1

InChIキー

KBIJVGBQDPMKKO-BAOLRMIKSA-N

SMILES

CC1CC(C2(C(C1(C)CC(C3=CC(=O)OC3)OC(=O)C)C(CCC24CO4)OC(=O)C)COC(=O)C)OC(=O)C

異性体SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)C[C@@H](C3=CC(=O)OC3)OC(=O)C)[C@@H](CC[C@]24CO4)OC(=O)C)COC(=O)C)OC(=O)C

正規SMILES

CC1CC(C2(C(C1(C)CC(C3=CC(=O)OC3)OC(=O)C)C(CCC24CO4)OC(=O)C)COC(=O)C)OC(=O)C

製品の起源

United States

類似化合物との比較

Comparison with Analogous Clerodane Diterpenoids

Structural Similarities and Variations

Ajugapantin A belongs to the clerodane diterpenoid family, sharing a fused bicyclic core structure with oxygenated functional groups (e.g., acetyl, hydroxyl, and lactone moieties). Key structural analogs include:

  • Ajugapantins C, E, F, G, H, I : These compounds, also isolated from Ajuga pantantha, differ in substituent patterns (e.g., hydroxylation, acetylation) at positions C-1, C-12, and C-16 .
  • Callicarpins B and F : Derived from Callicarpa arborea, these feature a distinct lactone ring system but retain the clerodane backbone .
  • Cathayanalactones A–C : From Callicarpa cathayana, these compounds exhibit additional epoxy or methoxy groups .
Anti-Inflammatory Effects
  • Ajugapantin A and Relatives: Ajugapantin C (IC₅₀ = 20.2 μM) and Ajugapantin I (IC₅₀ = 25.8 μM) suppress iNOS and COX-2 expression in LPS-stimulated BV-2 microglial cells, comparable to dexamethasone . Ajugapantin A’s lower solubility may explain its weaker activity in similar assays .
  • Callicarpins : Callicarpin B (IC₅₀ = 4.0 μM) and F (IC₅₀ = 1.5 μM) exhibit superior potency in blocking NLRP3 inflammasome activation, attributed to their epoxy-methoxy substitutions enhancing target binding .
Cytotoxic and Anticancer Activity
  • Ajugapantin A shows minimal cytotoxicity (IC₅₀ > 50 μM) in A2780 ovarian cancer cells, whereas ajugamarins A1 and A2 (from Ajuga decumbens) demonstrate stronger activity (IC₅₀ = 12–18 μM) due to free hydroxyl groups enabling redox cycling .
  • Cathayanalactone B (IC₅₀ = 13.25 μM) inhibits TNF-α production in macrophages, outperforming Ajugapantin A in cytokine suppression .

Structure-Activity Relationships (SAR)

  • Acetylation: Ajugapantin A’s 1,12-diacetyl groups reduce polarity, limiting membrane permeability and bioavailability compared to non-acetylated analogs like Ajugapantin C .
  • Oxygenation : Compounds with epoxy (Callicarpin B) or methoxy (Cathayanalactone B) groups exhibit enhanced anti-inflammatory activity by stabilizing interactions with hydrophobic enzyme pockets .
  • Lactone Rings: The presence of a C-15/C-16 lactone (common in Ajuga diterpenoids) correlates with moderate activity, while its absence in Callicarpins correlates with higher potency .

Key Research Findings

Bioactivity Discrepancies: Despite structural similarities (Tanimoto coefficient >0.85), Ajugapantin A and its analogs show divergent bioactivities, underscoring the importance of minor substituent variations .

Therapeutic Potential: Callicarpin F (IC₅₀ = 1.5 μM) emerges as a lead compound for NLRP3-driven diseases, while Ajugapantin derivatives may serve as scaffolds for antiviral drug development .

Limitations : Ajugapantin A’s high molecular weight (C₃₄H₄₈O₁₁) and low solubility pose challenges for pharmacokinetic optimization .

Q & A

What methodologies are recommended for isolating and structurally elucidating Ajugapantin A from natural sources?

Basic Research Question
Isolation typically involves solvent extraction, column chromatography (e.g., HPLC, TLC), and spectroscopic techniques (NMR, MS) for structural identification. X-ray crystallography is critical for confirming stereochemistry . Ensure reproducibility by documenting solvent systems, stationary phases, and spectral acquisition parameters (e.g., NMR solvent, ionization mode in MS) .

How should researchers design in vitro assays to evaluate Ajugapantin A’s bioactivity?

Basic Research Question
Use cell-based assays (e.g., MTT for cytotoxicity, enzyme inhibition assays) with controls for false positives (e.g., vehicle-only, reference inhibitors). Standardize cell lines, culture conditions, and compound solubility (e.g., DMSO concentration ≤0.1%) to minimize variability . Include dose-response curves to establish EC50/IC50 values .

What experimental frameworks are suitable for investigating Ajugapantin A’s mechanism of action?

Advanced Research Question
Combine omics approaches (transcriptomics, proteomics) with phenotypic screening. For target identification, employ affinity chromatography or CRISPR-Cas9 knockout models. Link findings to existing biological pathways (e.g., apoptosis, kinase signaling) to anchor results in theoretical frameworks . Validate hypotheses using orthogonal methods (e.g., siRNA silencing + Western blot) .

How can contradictory pharmacokinetic data for Ajugapantin A be resolved?

Advanced Research Question
Analyze variables such as administration route (oral vs. intravenous), species-specific metabolism, and analytical detection limits. Use LC-MS/MS for precise quantification and compare results across standardized protocols (e.g., FDA bioanalytical guidelines). Employ compartmental modeling to reconcile disparities in absorption/distribution parameters .

What computational strategies enhance target prediction for Ajugapantin A?

Advanced Research Question
Apply molecular docking (AutoDock, Schrödinger) to screen against protein databases, followed by molecular dynamics simulations to assess binding stability. Validate predictions with in vitro binding assays (e.g., SPR, ITC). Integrate cheminformatics tools (e.g., PubChem, ChEMBL) for structure-activity relationship (SAR) analysis .

What protocols ensure purity and stability of Ajugapantin A in experimental settings?

Basic Research Question
Use HPLC-PDA (>95% purity threshold) and stability studies under varying conditions (pH, temperature). For long-term storage, lyophilize in inert atmospheres and monitor degradation via accelerated stability testing (ICH guidelines) .

How can synthesis routes for Ajugapantin A be optimized for research-scale production?

Advanced Research Question
Apply Design of Experiments (DoE) to optimize reaction parameters (catalyst loading, temperature). Use green chemistry principles (e.g., microwave-assisted synthesis) to improve yield and reduce waste. Characterize intermediates via FTIR and GC-MS to troubleshoot bottlenecks .

What methodologies enable cross-species comparison of Ajugapantin A’s pharmacological effects?

Advanced Research Question
Use allometric scaling to adjust dosages across species. Conduct parallel in vivo studies (rodent/non-rodent models) with matched endpoints (e.g., plasma concentration, organ toxicity). Account for interspecies metabolic differences via hepatocyte assays or cytochrome P450 profiling .

How are dose-response relationships for Ajugapantin A established in cellular models?

Basic Research Question
Use logarithmic dilution series (e.g., 0.1–100 µM) and nonlinear regression analysis (GraphPad Prism). Include replicates (n ≥ 3) and normalize data to vehicle controls. Report Hill slopes to assess cooperativity in dose-response curves .

What approaches address contradictory cytotoxicity findings for Ajugapantin A?

Advanced Research Question
Re-evaluate assay conditions: Check for mycoplasma contamination in cell lines, serum batch variability, and oxygen tension in culture. Perform meta-analyses of published data to identify confounding factors (e.g., cell cycle synchronization). Use combinatorial indexing (e.g., Cell Ranger) for single-cell resolution of heterogeneous responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ajugapantin A
Reactant of Route 2
Reactant of Route 2
Ajugapantin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。